molecular formula C11H16N2O3S B14428334 Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- CAS No. 85344-40-7

Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-

Cat. No.: B14428334
CAS No.: 85344-40-7
M. Wt: 256.32 g/mol
InChI Key: WZQCJUVRSSWDRW-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- is an organic compound that belongs to the class of amides. It is a derivative of benzoic acid, where the amide group is substituted with a dimethylamino sulfonyl ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable amine, such as dimethylamine, in the presence of a sulfonylating agent like sulfonyl chloride. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amides.

Scientific Research Applications

Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Dimethylbenzamide: A derivative with a dimethylamino group.

    Sulfonylbenzamide: A derivative with a sulfonyl group.

Uniqueness

Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]- is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

85344-40-7

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]benzamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)17(15,16)9-8-12-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14)

InChI Key

WZQCJUVRSSWDRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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